

# Troubleshooting triethanolamine borate performance in corrosion inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B089525*

[Get Quote](#)

## Technical Support Center: Triethanolamine Borate in Corrosion Inhibition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **triethanolamine borate** as a corrosion inhibitor.

## Frequently Asked Questions (FAQs)

**Q1:** What is **triethanolamine borate** and how does it function as a corrosion inhibitor?

**A1:** **Triethanolamine borate** (TEAB) is a coordination compound synthesized from triethanolamine and boric acid.<sup>[1][2]</sup> It functions as a corrosion inhibitor by forming a protective film on the metal surface, which acts as a barrier to prevent oxidative corrosion.<sup>[1][3][4]</sup> This mechanism involves both anodic and cathodic protection, classifying it as a mixed-type inhibitor.<sup>[5]</sup> The lone pair of electrons on the nitrogen atom and the presence of oxygen atoms in the molecule facilitate its adsorption onto the metal surface.<sup>[6]</sup>

**Q2:** What are the typical applications of **triethanolamine borate**?

**A2:** Beyond its role as a corrosion inhibitor in metalworking fluids and coolants, **triethanolamine borate** is used as a flame retardant, lubricant additive, pH stabilizer, and

emulsifier in various industries.[1][3][7] Its applications extend to personal care products, agricultural formulations, and as a curing agent for epoxy resins.[7][8]

**Q3: What are the key factors that influence the performance of **triethanolamine borate**?**

**A3:** The primary factors affecting its performance are:

- Concentration: Inhibition efficiency generally increases with concentration up to an optimal point.
- pH: The pH of the corrosive medium can significantly impact the stability of the protective film and the inhibitor's effectiveness.[9] **Triethanolamine borate** complexes are reported to be stable in a pH range of approximately 6.7 to 10.9.[10]
- Temperature: Higher temperatures can either increase or decrease inhibitor efficiency depending on the specific system and the stability of the adsorbed inhibitor film.[11]
- Presence of other ions: Aggressive ions like chlorides can interfere with film formation and reduce efficiency.
- Synergistic effects: Performance can be enhanced when used in combination with other substances, such as sodium silicate.[12]

**Q4: What safety precautions should be taken when handling **triethanolamine borate**?**

**A4:** **Triethanolamine borate** can cause serious eye damage.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and emergency procedures.

## Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments.

**Problem 1: Lower than expected inhibition efficiency.**

- Possible Cause A: Incorrect Concentration

- Answer: The concentration of the inhibitor is critical. Too low a concentration may result in incomplete film formation, while an excessively high concentration might not provide additional benefits and could be counterproductive. It's crucial to determine the optimal concentration for your specific system.
  - Suggested Action: Perform a concentration optimization study. Prepare a series of solutions with varying concentrations of **triethanolamine borate** and evaluate the inhibition efficiency for each.
- Possible Cause B: pH of the medium is outside the optimal range.
    - Answer: The effectiveness of amine-based inhibitors is often pH-dependent.[\[13\]](#)[\[14\]](#) **Triethanolamine borate**'s protective film may not be stable in highly acidic or highly alkaline environments.[\[10\]](#)
    - Suggested Action: Measure the pH of your corrosive medium. Adjust the pH to be within the neutral to slightly alkaline range (typically pH 7-9) and re-evaluate the performance.
  - Possible Cause C: Presence of Contaminants or Aggressive Ions
    - Answer: Contaminants in the reagents or the presence of aggressive ions (e.g., chloride, sulfate) in your test solution can interfere with the inhibitor's ability to form a stable protective film.
    - Suggested Action: Ensure high purity of reagents and deionized water for your experiments. If aggressive ions are part of your test environment, you may need to increase the inhibitor concentration or use it in combination with another inhibitor.

Problem 2: The **triethanolamine borate** solution appears cloudy or shows precipitation.

- Possible Cause A: Low Solubility or Crystallization
  - Answer: While **triethanolamine borate** is generally water-soluble, its solubility can be affected by temperature and the presence of other solutes.[\[2\]](#)[\[15\]](#) At lower temperatures or in highly concentrated solutions, it may crystallize.[\[15\]](#)

- Suggested Action: Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. The synthesis method can also affect solubility; ensure the reaction between triethanolamine and boric acid is complete.[15]
- Possible Cause B: Reaction with other components in the formulation.
  - Answer: **Triethanolamine borate** may react with other additives in your formulation, leading to the formation of insoluble products.
  - Suggested Action: Evaluate the compatibility of all components in your formulation individually. Prepare binary mixtures to identify any potential incompatibilities.

Problem 3: Inhibition efficiency decreases over time.

- Possible Cause A: Desorption or degradation of the inhibitor film.
  - Answer: The protective film formed by the inhibitor may not be persistent over long exposure times, especially under dynamic or high-temperature conditions. The inhibitor itself might degrade over time.
  - Suggested Action: Monitor the corrosion rate over an extended period. If efficiency drops, it may indicate that the inhibitor needs to be replenished. Consider inhibitors that form more persistent films or explore controlled-release systems.[16]
- Possible Cause B: Changes in the corrosive medium.
  - Answer: The properties of the corrosive environment, such as pH or the concentration of dissolved gases (like CO<sub>2</sub> or O<sub>2</sub>), may change over the course of the experiment, affecting the inhibitor's performance.
  - Suggested Action: Periodically analyze the corrosive medium to ensure its properties remain consistent throughout the test duration.

## Data Presentation

Table 1: Illustrative Inhibition Efficiency of **Triethanolamine Borate** on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|-------------------------------|--------------------------|---------------------------|
| 0 (Blank)                     | 25.4                     | -                         |
| 25                            | 5.1                      | 80.0                      |
| 50                            | 2.3                      | 91.0                      |
| 75                            | 0.8                      | 96.9                      |
| 100                           | 0.05                     | 99.8                      |

Note: Data is illustrative and based on typical performance characteristics reported in the literature.<sup>[5]</sup> Actual results will vary based on specific experimental conditions.

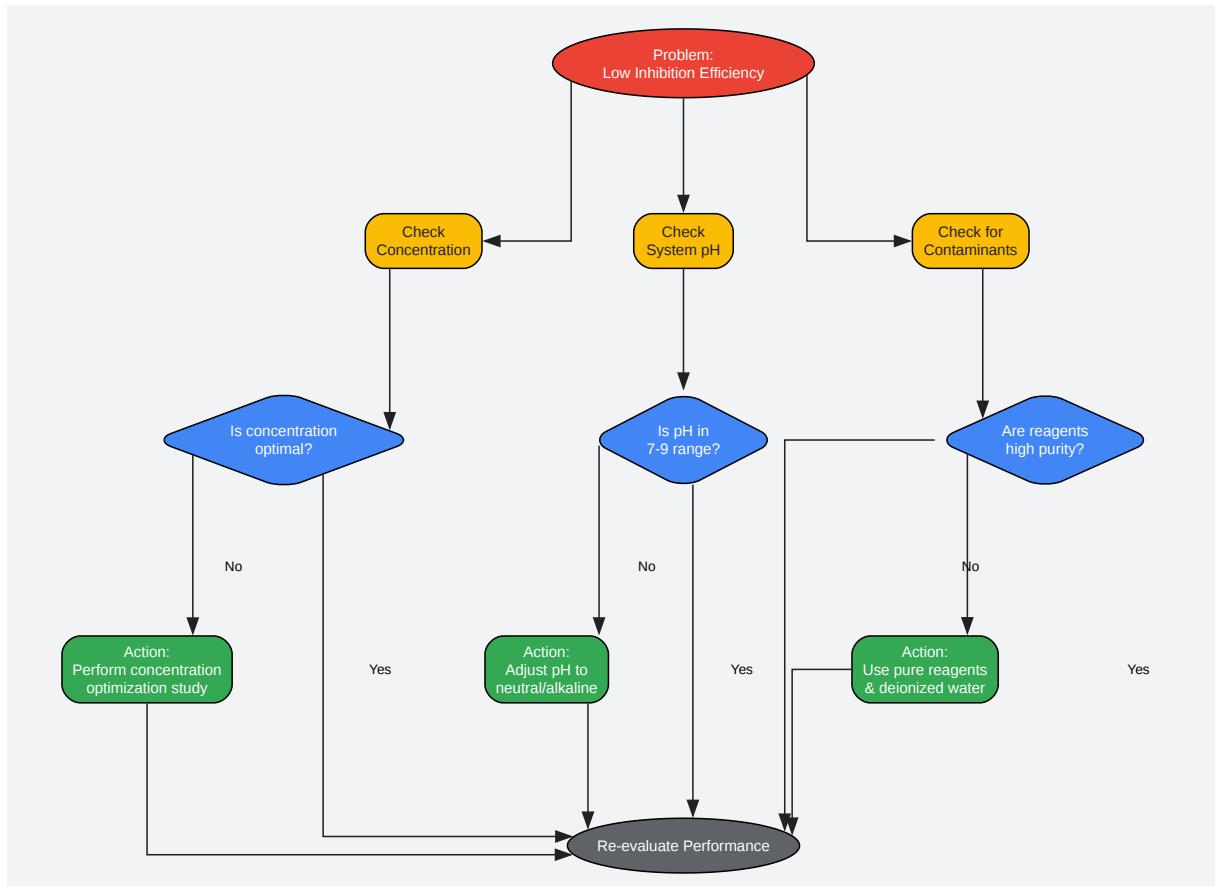
## Experimental Protocols

### Protocol 1: Weight Loss Measurement

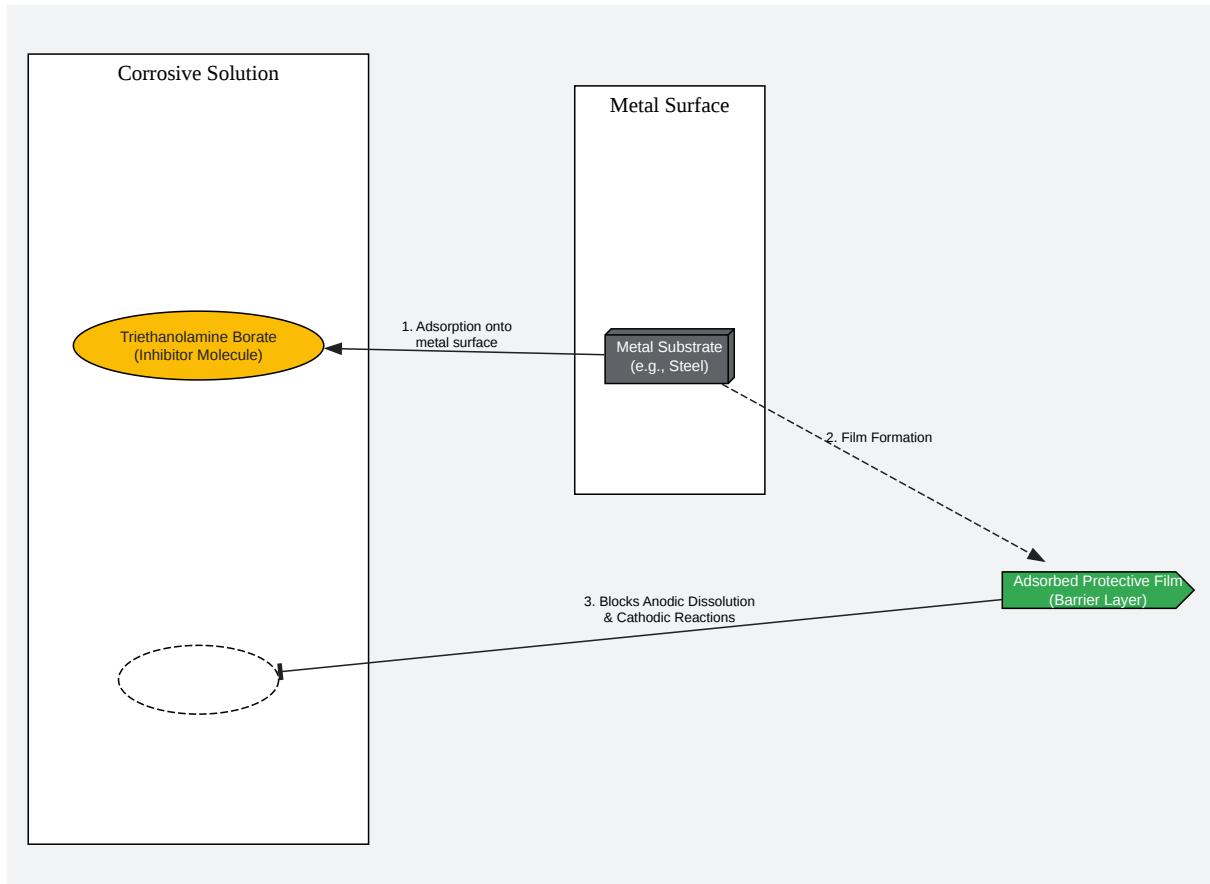
This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in a corrosive medium with and without the inhibitor.

- Preparation of Coupons:
  - Mechanically polish metal coupons of a known surface area with successive grades of emery paper.
  - Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
  - Weigh the coupons accurately using an analytical balance ( $W_{\text{initial}}$ ).
- Immersion Test:
  - Immerse the prepared coupons in beakers containing the corrosive solution with and without the desired concentration of **triethanolamine borate**.

- Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a specified period (e.g., 24 hours).
- Post-Immersion Analysis:
  - Remove the coupons from the solutions.
  - Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1-03).
  - Rinse the coupons with deionized water, dry them, and re-weigh them accurately ( $W_{final}$ ).
- Calculations:
  - Corrosion Rate (CR) in mm/year:  $CR = (8.76 \times 10^4 \times \Delta W) / (A \times T \times D)$ 
    - $\Delta W$  = Weight Loss ( $W_{initial} - W_{final}$ ) in grams
    - $A$  = Surface Area of the coupon in  $cm^2$
    - $T$  = Immersion Time in hours
    - $D$  = Density of the metal in  $g/cm^3$
  - Inhibition Efficiency (IE %):  $IE \% = [(CR_{blank} - CR_{inhibitor}) / CR_{blank}] \times 100$ 
    - $CR_{blank}$  = Corrosion Rate without inhibitor
    - $CR_{inhibitor}$  = Corrosion Rate with inhibitor


### Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps classify the inhibitor type.


- Electrochemical Cell Setup:
  - Use a standard three-electrode cell containing the test solution (with and without inhibitor).

- The three electrodes are: the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
- Procedure:
  - Allow the working electrode to reach a stable open circuit potential (OCP) for about 30-60 minutes.
  - Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
  - Record the resulting current density.
- Data Analysis:
  - Plot the logarithm of the current density versus the electrode potential (Tafel plot).
  - Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential ( $E_{corr}$ ) to determine the corrosion current density ( $i_{corr}$ ).
  - Calculate the Inhibition Efficiency (IE %) using the  $i_{corr}$  values:  $IE \% = [(i_{corr\_blank} - i_{corr\_inhibitor}) / i_{corr\_blank}] \times 100$

## Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for low inhibition efficiency.



[Click to download full resolution via product page](#)

Caption: Mechanism of corrosion inhibition by **triethanolamine borate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. トリエタノールアミン ボラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. caming.com [caming.com]
- 4. watson-int.com [watson-int.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. A substance with broad industrial uses: Triethanolamine borate\_Chemicalbook [chemicalbook.com]
- 9. develub.com [develub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. awt.org [awt.org]
- 15. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- To cite this document: BenchChem. [Troubleshooting triethanolamine borate performance in corrosion inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089525#troubleshooting-triethanolamine-borate-performance-in-corrosion-inhibition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)